N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-13(6-10-2-1-5-23-10)16-8-14-17-15(19-22-14)11-7-12(21-18-11)9-3-4-9/h1-2,5,7,9H,3-4,6,8H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXLMOLOMRTGQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that integrates multiple pharmacologically significant moieties, including an oxadiazole and isoxazole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Formula: C_{12}H_{12}N_4O_2S
Molecular Weight: 276.32 g/mol
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a wide array of biological activities including:
- Anticancer Activity: Studies have shown that oxadiazole derivatives can inhibit tumor growth across various cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon cancer) .
- Antimicrobial Properties: The presence of thiophene and oxadiazole rings has been linked to enhanced antibacterial and antifungal activities. Compounds with these structures have shown efficacy against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound may be attributed to the following mechanisms:
- Inhibition of Enzymatic Activity: Compounds with oxadiazole structures are known to inhibit enzymes such as carbonic anhydrase and histone deacetylases, which play critical roles in cancer progression and inflammation .
- Interaction with Cellular Targets: The isoxazole moiety may facilitate interactions with specific proteins involved in cell signaling pathways, potentially leading to apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
Study 1: Antitumor Activity
A derivative of 1,2,4-oxadiazole was tested against a panel of human tumor cell lines. The study reported an IC50 value of approximately 92.4 µM for one compound against multiple cancer types, indicating moderate cytotoxicity. Further modifications led to derivatives with significantly improved activity (IC50 values as low as 1.143 µM against renal cancer) .
Study 2: Antimicrobial Efficacy
In another investigation, a series of oxadiazole-based compounds were evaluated for their antimicrobial properties. The results indicated that these compounds exhibited strong inhibitory effects on bacterial growth, with some achieving MIC values below 10 µg/mL against resistant strains .
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Type | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | 1,2,4-Oxadiazole | 92.4 | Antitumor |
| Compound B | Isoxazole Derivative | 1.143 | Antitumor (Renal) |
| Compound C | Oxadiazole + Thiophene | <10 | Antimicrobial |
Table 2: Mechanistic Insights
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits carbonic anhydrase and HDACs |
| Protein Interaction | Binds to proteins involved in apoptosis and cell cycle regulation |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Differences
The compound shares structural motifs with several analogs reported in recent literature (Table 1):
Key Observations :
- Substituent Effects: The target compound’s 5-cyclopropylisoxazol-3-yl group distinguishes it from analogs with pyridinyl (11as), p-tolyl (12a), or chlorophenyl (11i) substituents .
- Thiophene vs. Phenoxy Groups: The thiophen-2-yl acetamide moiety may confer distinct electronic and steric properties compared to phenoxy or tolyloxy groups in analogs like 11as and 12a.
- Isomer Ratios : Analogs such as 11as and 12a exhibit rotameric isomerism (4:1 and 2:1 ratios, respectively) due to restricted rotation around the N–C bond, which could influence pharmacokinetics. The target compound’s isomer ratio remains uncharacterized but warrants investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
